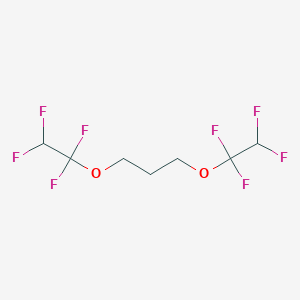

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F8O2/c8-4(9)6(12,13)16-2-1-3-17-7(14,15)5(10)11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGHYGBPZYNJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)F)(F)F)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569267 | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138845-14-4 | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane, identified by the CAS number 138845-14-4, is a fluorinated ether that is gaining attention for its unique physicochemical properties.[1][2] Its structure, featuring a propane backbone flanked by two tetrafluoroethoxy groups, imparts a combination of thermal stability, chemical resistance, and specific solvation characteristics. These attributes make it a compound of interest, particularly as a solvent in the development of advanced battery electrolytes.[2] This guide provides a comprehensive overview of the known physical properties of this compound, details on the experimental methodologies for their determination, and a visualization of its synthetic pathway.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound. It is crucial to distinguish this compound from the similarly named 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, as their properties differ significantly.

| Property | Value | Units | Notes |

| Molecular Formula | C7H8F8O2 | - | [1] |

| Molecular Weight | 276.12 | g/mol | [1][2] |

| Boiling Point | 162 | °C | [1] |

| Density | 1.4273 | g/cm³ | [1] |

| Flash Point | 69 | °C | [1] |

| Vapor Pressure | 1.8 ± 0.3 | mmHg | at 25°C (Predicted)[1] |

| Refractive Index | 1.313 | - | (Predicted)[1][3] |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[2] This method involves a two-step nucleophilic substitution reaction.

-

Alkoxide Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 1,1,2,2-tetrafluoroethanol. This acid-base reaction results in the formation of the sodium tetrafluoroethoxide nucleophile.

-

Nucleophilic Substitution: The resulting alkoxide then attacks a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane), displacing the halide ions and forming the two ether linkages.

The reaction progress can be monitored using standard analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The final product is typically purified by distillation.

Determination of Physical Properties

The physical properties of fluorinated ethers are determined using established laboratory techniques:

-

Boiling Point: The boiling point can be determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: A pycnometer or a digital density meter is used to accurately measure the density of the liquid at a specified temperature.

-

Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus. The temperature at which the vapor above the liquid ignites upon the application of an ignition source is recorded.

-

Vapor Pressure: A static or dynamic method can be employed. For instance, a static apparatus can be used to measure the vapor pressure of a small sample of the substance at various temperatures.

-

Refractive Index: An Abbe refractometer is commonly used to measure the refractive index of the liquid at a specific temperature and wavelength of light.

Visualizations

Synthesis Workflow

The following diagram illustrates the Williamson ether synthesis pathway for this compound.

Caption: Williamson ether synthesis of the target compound.

Application Logic in Battery Electrolytes

This diagram shows the logical relationship between the properties of this compound and its application as a co-solvent in battery electrolytes.

Caption: Application logic in battery electrolytes.

References

Chemical Identity and Classification

An In-Depth Technical Guide to the Properties of HFE-458 Solvent

For professionals in research, scientific exploration, and drug development, a comprehensive understanding of solvent properties is paramount for experimental design, formulation, and safety. This guide provides a detailed overview of the hydrofluoroether (HFE)-458, a solvent recognized for its unique combination of performance and environmental characteristics.

HFE-458, chemically known as 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, is a segregated hydrofluoroether.[1][2][3] It belongs to a class of solvents developed as more environmentally sustainable alternatives to chlorofluorocarbons (CFCs) and other ozone-depleting substances.[4][5] HFE-458 is characterized by a short atmospheric lifespan, a low Global Warming Potential (GWP), and a zero Ozone Depletion Potential (ODP).[2][4][6]

References

- 1. chembk.com [chembk.com]

- 2. HFE-458_Shandong Hua Fluorochemical Co., Ltd. [en.sdflon.com]

- 3. HFE-458-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]

- 4. nbinno.com [nbinno.com]

- 5. haihangchem.com [haihangchem.com]

- 6. HFE-458 for Cleaning Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]

A Technical Guide to 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl Ether (TTE) as a Co-Solvent in High-Voltage Lithium-Ion Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), a promising fluorinated co-solvent for the advancement of high-voltage lithium-ion batteries (LIBs). This document outlines its key physicochemical and electrochemical properties, summarizes performance data from recent studies, and provides detailed experimental methodologies.

Introduction

The demand for high-energy-density lithium-ion batteries has driven research toward high-voltage cathode materials. However, the practical application of these materials is often hindered by the limited oxidative stability of conventional carbonate-based electrolytes. Fluorinated solvents have emerged as a promising solution to this challenge.[1][2] 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) is a partially fluorinated ether that has garnered significant attention due to its high boiling point, low cost, and beneficial effects on battery performance and safety.[1][3] This guide will explore the critical role of TTE in enabling stable, high-performance, high-voltage LIBs.

Physicochemical and Electrochemical Properties of TTE

TTE possesses a unique combination of properties that make it an attractive co-solvent for high-voltage electrolytes. It is a clear liquid with a boiling point of 92 °C and is miscible with many polar organic solvents, including the carbonates typically used in battery electrolytes.[4]

Key Properties and their Impact

The inclusion of TTE as a co-solvent in an electrolyte formulation, typically with fluoroethylene carbonate (FEC), can significantly alter the electrolyte's bulk properties and its interaction with the electrodes.

Table 1: Comparison of Physicochemical Properties of Base Electrolyte vs. TTE-Containing Electrolyte

| Property | Base Electrolyte (1 M LiPF6 in EC/DEC/PC) | TTE-Containing Electrolyte (1 M LiPF6 in FEC/DMC/EMC/TTE) | Reference |

| Ionic Conductivity | 11.56 mS cm⁻¹ | 6.50 mS cm⁻¹ | [2] |

| Electrolyte Uptake | Lower | Higher | [2] |

| Flammability | Higher | Lower | [2] |

Electrochemical Performance in High-Voltage Lithium-Ion Batteries

The addition of TTE to electrolyte formulations has been shown to enhance the electrochemical performance of high-voltage LIBs, particularly those utilizing high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄.

Oxidative Stability

One of the most significant advantages of TTE is its high oxidative stability. TTE-containing electrolytes have been shown to be stable up to 5.5 V (vs. Li/Li⁺), which is crucial for the operation of high-voltage cathode materials.[1][2][3] This enhanced stability is attributed to the electron-withdrawing fluorine atoms in the TTE molecule.[5]

Solid Electrolyte Interphase (SEI) Formation

TTE contributes to the formation of a stable and effective solid electrolyte interphase (SEI) on the anode.[1][2] A stable SEI is critical for preventing the continuous decomposition of the electrolyte and ensuring long-term cycling stability. The use of TTE has been shown to help form a stable, conductive SEI on both graphite anodes and NMC cathodes.[4]

Cycling Performance and Rate Capability

Li/LiNi₀.₅Mn₁.₅O₄ half-cells assembled with TTE-containing electrolytes have demonstrated high discharge capacity, increased coulombic efficiency, and high rate capability when cycled between 3.0 and 4.9 V.[1][2][3] The improved performance is a result of the enhanced oxidative stability of the electrolyte and the formation of a robust SEI.

Table 2: Electrochemical Performance Data of Li/LiNi₀.₅Mn₁.₅O₄ Half-Cells

| Metric | Base Electrolyte | TTE-Containing Electrolyte | Reference |

| Oxidative Stability | < 5.0 V | up to 5.5 V | [1][3] |

| Initial Discharge Capacity (0.1C) | Lower | Higher | [2] |

| Coulombic Efficiency (after 30 cycles) | Lower | Higher | [2] |

| Capacity Retention (after 100 cycles at 1C) | Lower | Higher | [2] |

Experimental Protocols

This section details the methodologies used in the evaluation of TTE-containing electrolytes.

Electrolyte Preparation

-

Base Electrolyte: 1 M lithium hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC), diethyl carbonate (DEC), and propylene carbonate (PC) (e.g., 1:1:1 by volume).

-

TTE-Containing Electrolyte: 1 M LiPF₆ in a mixture of fluoroethylene carbonate (FEC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and TTE (e.g., 2:3:1:4 by volume).[6] The solvents are mixed in an argon-filled glovebox to prevent moisture contamination.

Cell Assembly

-

Half-Cell Configuration: Li/LiNi₀.₅Mn₁.₅O₄ half-cells are typically used for evaluating the performance of high-voltage electrolytes.

-

Electrodes: The cathode consists of LiNi₀.₅Mn₁.₅O₄ active material, a conductive agent (e.g., Super P), and a binder (e.g., polyvinylidene fluoride, PVDF) coated on an aluminum current collector. Lithium metal is used as the anode.

-

Separator: A microporous polypropylene (PP) separator is placed between the cathode and anode.

-

Assembly: The cells are assembled in an argon-filled glovebox.

Electrochemical Measurements

-

Cyclic Voltammetry (CV): Used to determine the electrochemical stability window of the electrolyte. Typically performed with a three-electrode setup (e.g., Pt working electrode, Li counter and reference electrodes) at a slow scan rate (e.g., 0.1 mV s⁻¹).

-

Galvanostatic Cycling: Used to evaluate the cycling performance, coulombic efficiency, and rate capability of the cells. Cells are cycled between a defined voltage range (e.g., 3.0-4.9 V) at various C-rates (e.g., 0.1C, 0.5C, 1C).

-

Electrochemical Impedance Spectroscopy (EIS): Used to study the interfacial properties of the electrodes and the ionic conductivity of the electrolyte.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for evaluating a new electrolyte co-solvent and the proposed mechanism by which TTE enhances battery performance.

Caption: Workflow for the evaluation of a new electrolyte co-solvent.

Caption: Proposed mechanism for TTE's enhancement of battery performance.

Conclusion

1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) is a highly promising co-solvent for the development of safe and high-performance electrolytes for high-voltage lithium-ion batteries. Its high oxidative stability, ability to form a stable SEI, and positive impact on cycling performance make it a key enabler for next-generation energy storage technologies. Further research into optimizing electrolyte formulations with TTE and understanding the long-term degradation mechanisms will be crucial for its commercial implementation.

References

- 1. (PDF) Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes (2019) | Lan Xia | 37 Citations [scispace.com]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. Physicochemical and Electrochemical Properties of 1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether as a Co-Solvent for High-Voltage Lithium-Ion Electrolytes - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 4. Battery grade 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE) [sigmaaldrich.com]

- 5. Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane, a fluorinated ether with applications as a solvent, particularly in the development of advanced battery electrolytes. This document details the core chemical principles, a representative experimental protocol, and the underlying reaction mechanism.

Core Synthesis Strategy: The Williamson Ether Synthesis

The primary and most effective method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile method proceeds via a two-step nucleophilic substitution mechanism (SN2).

The synthesis involves the reaction of a deprotonated fluorinated alcohol with a suitable alkylating agent. In this specific case, 1,1,2,2-tetrafluoroethanol is treated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a 1,3-dihalopropane to form the desired diether product.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Identifier |

| This compound | C₇H₈F₈O₂ | 276.12 | CAS: 138845-14-4[1] |

| 1,1,2,2-Tetrafluoroethanol | C₂H₂F₄O | 132.05 | CAS: 406-78-0 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | CAS: 109-64-8 |

| Sodium Hydride | NaH | 24.00 | CAS: 7646-69-7 |

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via the Williamson ether synthesis can be broken down into two primary stages:

-

Alkoxide Formation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 1,1,2,2-tetrafluoroethanol. This acid-base reaction is rapid and results in the formation of the sodium 1,1,2,2-tetrafluoroethoxide intermediate.

-

Nucleophilic Substitution: The resulting alkoxide is a potent nucleophile that subsequently attacks the electrophilic carbon atoms of a 1,3-dihalopropane (e.g., 1,3-dibromopropane). This occurs in a stepwise manner, with two sequential SN2 reactions leading to the formation of the final diether product.

The overall reaction pathway is depicted in the following diagram:

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on the general principles of the Williamson ether synthesis for fluorinated ethers.

Materials and Reagents:

-

1,1,2,2-Tetrafluoroethanol

-

1,3-Dibromopropane

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride in anhydrous DMF.

-

Alkoxide Formation: 1,1,2,2-Tetrafluoroethanol is added dropwise to the stirred suspension of sodium hydride in DMF at 0°C. The reaction is exothermic and hydrogen gas is evolved. The mixture is stirred at room temperature for one hour after the addition is complete to ensure full formation of the alkoxide.

-

Nucleophilic Substitution: 1,3-Dibromopropane is then added dropwise to the reaction mixture at room temperature. The reaction mixture is subsequently heated to 70-80°C and stirred for 12-18 hours.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

A generalized workflow for this experimental procedure is provided below:

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis, based on general laboratory procedures for similar reactions. Actual yields and reaction parameters may vary.

| Parameter | Value |

| Reactant Molar Ratios | |

| 1,1,2,2-Tetrafluoroethanol | 2.2 equivalents |

| 1,3-Dibromopropane | 1.0 equivalent |

| Sodium Hydride | 2.4 equivalents |

| Reaction Conditions | |

| Alkoxide Formation Temperature | 0°C to Room Temperature |

| Nucleophilic Substitution Temperature | 70-80°C |

| Reaction Time | 12-18 hours |

| Yield | |

| Expected Yield | 60-80% |

Conclusion

The Williamson ether synthesis provides a reliable and straightforward route to this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity. The detailed protocol and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated ethers.

References

An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, often leading to enhanced stability, lipophilicity, and metabolic resistance.[1][2] This makes fluorinated ethers valuable compounds in pharmaceuticals, agrochemicals, and materials science.[1][3] The Williamson ether synthesis, a classic and versatile method for forming ethers, has been adapted for the synthesis of these important fluorinated molecules.[3][4][5][6] This guide provides a comprehensive overview of the core principles, experimental protocols, and challenges associated with the Williamson ether synthesis of fluorinated ethers.

Core Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion reacts with a primary alkyl halide to form an ether.[4][5][7] The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[7]

Application to Fluorinated Ethers: Variations and Challenges

The synthesis of fluorinated ethers via the Williamson reaction can be approached in two primary ways: by reacting a fluorinated alcohol with a non-fluorinated alkyl halide, or by reacting a non-fluorinated alcohol with a fluorinated alkyl halide.[3][8] However, the presence of electron-withdrawing fluorine atoms can significantly impact the reactivity of the substrates.

Challenges include:

-

Reduced Nucleophilicity of Fluoroalkoxides: The electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the corresponding alkoxide, often necessitating harsher reaction conditions such as high temperatures and pressures.[8]

-

Reduced Electrophilicity of Fluoroalkyl Halides: Similarly, the electrophilicity of the carbon atom in a fluoroalkyl halide can be diminished, making it less susceptible to nucleophilic attack.

-

Side Reactions: As with the classic Williamson synthesis, elimination reactions can compete with substitution, especially with secondary and tertiary alkyl halides.[4][9]

To overcome these challenges, several strategies have been developed, including the use of polar aprotic solvents like DMSO and DMF, and the application of phase-transfer catalysts (PTC).[8][9][10] PTCs, such as quaternary ammonium salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate under milder conditions.[2][8][11]

Experimental Protocols and Data

The following sections provide detailed experimental methodologies and quantitative data for the synthesis of various fluorinated ethers.

Synthesis of Trifluoroethyl Ethers

A common method for synthesizing trifluoroethyl ethers involves the reaction of 2,2,2-trifluoroethanol with various alkyl halides.

Table 1: Synthesis of Trifluoroethyl Ethers via Williamson Reaction [8]

| Ether Formula (ROCH₂CF₃) | R Group | Alkyl Halide | Base/Solvent | Temperature (°C) | Time (h) | Pressure (atm) | Yield (%) |

| CH₃OCH₂CF₃ | Methyl | CH₃I | Na / Autoclave | 200 | 15 | 36 | - |

| C₂H₅OCH₂CF₃ | Ethyl | C₂H₅Br | Na / Autoclave | 200 | 15 | 36 | 25 |

| n-C₄H₉OCH₂CF₃ | n-Butyl | n-C₄H₉Br | Na / Autoclave | 200 | 15 | 36 | - |

General Experimental Protocol (based on Henne and Smook[12]): [8]

-

A fluorinated alcohol is treated with metallic sodium in an autoclave to form the corresponding sodium alkoxide.

-

The appropriate alkyl halide is then added to the autoclave.

-

The reaction mixture is heated to 200°C under a pressure of 36 atm for 15 hours.

-

After cooling, the product is isolated and purified, typically by fractional distillation.[8]

Synthesis using Phase-Transfer Catalysis

The use of a phase-transfer catalyst can significantly improve yields and allow for milder reaction conditions.

Table 2: Synthesis of Polyfluorinated Ethers using a Phase-Transfer Catalyst [8]

| Ether Formula | n | Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| H(CF₂CF₂)nCH₂OR | 1 | DMSO/KOH | - | 100 | 8 | 45-55 |

| H(CF₂CF₂)nCH₂OR | 2 | CH₂Cl₂/aq. KOH | TEBAC | 40 | 5 | 87-94 |

| H(CF₂CF₂)nCH₂OR | 3 | CH₂Cl₂/aq. KOH | TEBAC | 40 | 5 | 87-94 |

TEBAC: Triethylbenzylammonium chloride

Experimental Protocol (Method 2): [8]

-

A mixture of the polyfluoroalkanol, a 40% aqueous solution of potassium hydroxide, and a phase-transfer catalyst (e.g., TEBAC) in dichloromethane is stirred at 40°C.

-

The alkyl halide is then added to the reaction mixture.

-

The reaction is maintained at 40°C for 5 hours.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The final product is purified by distillation.

Alternative Alkylating Agents

Besides alkyl halides, other electrophiles can be employed in the Williamson synthesis of fluorinated ethers. Alkyl sulfates and sulfonates are effective alkylating agents.[8] For instance, 1,1,1-trifluoroethyl methyl ether can be synthesized by reacting the sodium salt of trifluoroethanol with dimethyl sulfate.[8]

Table 3: Synthesis of Fluorinated Ethers using Alternative Alkylating Agents [8][12]

| Product | Fluorinated Alcohol | Alkylating Agent | Conditions | Yield (%) |

| CF₃CH₂OCH₃ | CF₃CH₂ONa | Dimethyl sulfate | 40°C, 1 h | - |

| (CF₃CH₂)₂O | CF₃CH₂ONa | Trifluoroethyl p-toluenesulfonate | 100°C, 10 h | - |

| CF₃CH₂OCH₃ | p-toluenesulfonic acid-2,2,2-trifluoroethyl ester | Sodium methoxide in methanol | 20°C, 4 h | 88.6 |

Conclusion

The Williamson ether synthesis remains a cornerstone for the preparation of both symmetrical and unsymmetrical ethers, including the increasingly important class of fluorinated ethers. While the presence of fluorine introduces challenges related to substrate reactivity, these can be effectively managed through the careful selection of reaction conditions, the use of phase-transfer catalysts, and alternative alkylating agents. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize a wide range of fluorinated ethers for various applications.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. francis-press.com [francis-press.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 2,2,2-TRIFLUOROETHYL METHYL ETHER synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the NMR Spectra of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane, a fluorinated ether with applications as a solvent, particularly in the development of advanced battery electrolytes.[1] Due to the absence of publicly available experimental spectra, this guide utilizes computationally predicted NMR data to elucidate the structural features of the molecule. The document outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data, presents a detailed experimental protocol for acquiring such spectra, and uses visualizations to illustrate the molecular structure and its NMR-active nuclei. This guide serves as a valuable resource for researchers working with or synthesizing this compound, offering insights into its spectroscopic characterization.

Introduction

This compound, with the chemical formula C₇H₈F₈O₂, is a fluorinated ether recognized for its unique physicochemical properties.[1] Spectroscopic methods are indispensable for the structural elucidation and purity assessment of such compounds.[1] Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of ¹H (proton), ¹³C, and ¹⁹F nuclei within the molecule. This guide presents a comprehensive overview of the predicted NMR spectra of this compound to aid in its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These values were computationally generated and should be considered as estimations. Experimental verification is recommended.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂-CH₂-CH₂O- | 3.95 | Triplet | 6.0 |

| -OCH₂-CH₂-CH₂O- | 2.15 | Quintet | 6.0 |

| H-CF₂-CF₂H | 6.0 - 6.4 | Triplet of Triplets | J(H-F) ≈ 53, J(H-F) ≈ 4 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom Position | Chemical Shift (δ, ppm) |

| -OCH₂- | 65-70 |

| -CH₂- (central) | 25-30 |

| -CF₂- (adjacent to O) | 115-120 (triplet) |

| -CF₂H | 105-110 (triplet of doublets) |

Predicted ¹⁹F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₂- (adjacent to O) | -85 to -95 | Triplet | J(F-F) ≈ 2 |

| -CF₂H | -135 to -145 | Doublet of Triplets | J(F-H) ≈ 53, J(F-F) ≈ 2 |

Experimental Protocols

The following section outlines a general procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for fluorinated compounds.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR. For ¹⁹F NMR, a compound like trifluorotoluene or hexafluorobenzene can be used.

-

Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral width may be necessary due to the large chemical shift range of fluorine; a range of +50 to -250 ppm is a good starting point.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Visualization of Molecular Structure and NMR-Active Nuclei

The following diagrams illustrate the structure of this compound and highlight the different chemical environments of its NMR-active nuclei.

Caption: Molecular structure of this compound.

References

Methodological & Application

Application Notes and Protocols for 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane as a Battery Electrolyte Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane (TTE), a fluorinated ether, is emerging as a promising co-solvent for advanced battery electrolytes, particularly in high-voltage lithium-ion batteries.[1] Its unique molecular structure imparts desirable properties such as high oxidative stability, excellent wettability with separators, and the ability to contribute to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces.[1][2] These characteristics can lead to enhanced battery performance, including improved coulombic efficiency, higher capacity retention, and better rate capability.[1] This document provides detailed application notes, experimental protocols, and performance data for researchers investigating the use of TTE in battery electrolytes.

Physicochemical Properties and Performance Data

The addition of this compound (TTE) as a co-solvent in battery electrolytes significantly influences their physicochemical properties and, consequently, the electrochemical performance of the battery. The following tables summarize key quantitative data from studies utilizing TTE-based electrolytes.

| Property | Base Electrolyte (1.0 M LiPF6 in EC/DMC) | TTE-Containing Electrolyte (Composition not specified) | Reference |

| Ionic Conductivity | 11.56 mS cm⁻¹ | 6.50 mS cm⁻¹ | [1] |

| Oxidative Stability | Not specified | Up to 5.5 V (vs. Li/Li⁺) | [1] |

| Wettability | Good | Excellent | [1] |

Table 1: Physicochemical Properties of Base Electrolyte vs. TTE-Containing Electrolyte. This table highlights the trade-off between ionic conductivity and the significant improvement in oxidative stability and separator wettability when TTE is introduced as a co-solvent.

| Cell Configuration | Electrolyte | Initial Discharge Capacity | Capacity Retention (after 130 cycles) | Coulombic Efficiency | Reference |

| Li/LiNi₀.₅Mn₁.₅O₄ Half-cell | Base Electrolyte | ~134 mAh g⁻¹ | 94.8% | Not specified | [1] |

| Li/LiNi₀.₅Mn₁.₅O₄ Half-cell | TTE-Containing Electrolyte | ~135 mAh g⁻¹ | >97% | Increased | [1] |

| MCMB/LiNi₀.₅Mn₁.₅O₄ Full-cell | Base Electrolyte | Not specified | Low | Not specified | [1] |

| MCMB/LiNi₀.₅Mn₁.₅O₄ Full-cell | TTE-Containing Electrolyte | Not specified | High | Not specified | [1] |

| Graphite/NCM523 Full-cell | Conventional Organic Electrolyte + 3 wt% TTE | Not specified | Significantly enhanced | Not specified | [2] |

Table 2: Electrochemical Performance of Batteries with and without TTE. This table demonstrates the positive impact of TTE on the cycling stability and efficiency of both half-cells and full-cells with high-voltage cathodes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate evaluation of TTE-based electrolytes.

Electrolyte Preparation

Objective: To prepare a stable and high-purity TTE-containing electrolyte.

Materials:

-

Lithium hexafluorophosphate (LiPF₆) salt (battery grade, dried under vacuum)

-

Ethylene carbonate (EC) (battery grade, anhydrous)

-

Dimethyl carbonate (DMC) (battery grade, anhydrous)

-

This compound (TTE) (battery grade, ≥99% purity)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

-

Transfer all solvents and the LiPF₆ salt into an argon-filled glovebox.

-

Prepare the desired solvent mixture by accurately measuring the required volumes or weights of EC, DMC, and TTE. For example, a common baseline is a 1:1 volume ratio of EC to DMC. TTE can be added as a co-solvent at various weight or volume percentages (e.g., 3 wt%).

-

Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer until the salt is completely dissolved. A typical concentration is 1.0 M.

-

Allow the electrolyte solution to stir for several hours to ensure homogeneity.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble a standard coin cell for electrochemical testing of the TTE-based electrolyte.

Materials:

-

CR2032 coin cell components (positive case, negative case, spacer, spring)

-

Cathode and anode discs (e.g., LiNi₀.₅Mn₁.₅O₄ and graphite)

-

Separator (e.g., Celgard 2500)

-

Prepared TTE-containing electrolyte

-

Crimping machine

-

Argon-filled glovebox

Procedure:

-

Dry all coin cell components and electrodes in a vacuum oven overnight before transferring them into the glovebox.

-

Place the negative case (anode cap) on the assembly base.

-

Place the anode disc in the center of the negative case.

-

Dispense a few drops of the TTE-containing electrolyte onto the anode to ensure it is wetted.

-

Place the separator on top of the anode.

-

Add a controlled volume of the electrolyte (e.g., 20-40 µL) onto the separator.

-

Place the cathode disc on top of the wetted separator.

-

Add the spacer disc on top of the cathode.

-

Place the spring on the spacer.

-

Carefully place the positive case (cathode cap) over the entire assembly.

-

Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

-

Clean the exterior of the sealed coin cell before removing it from the glovebox.

Electrochemical Characterization

a) Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the TTE-containing electrolyte.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode cell setup (e.g., Swagelok-type cell)

-

Working electrode (e.g., Platinum or Glassy Carbon)

-

Counter and Reference electrodes (e.g., Lithium metal)

Procedure:

-

Assemble the three-electrode cell inside an argon-filled glovebox with the TTE-containing electrolyte.

-

Connect the cell to the potentiostat.

-

Set the CV parameters:

-

Potential Window: A wide range to observe both reduction and oxidation limits (e.g., 0 to 6.0 V vs. Li/Li⁺).

-

Scan Rate: A slow scan rate is typically used to allow for diffusion and reaction at the electrode surface (e.g., 0.1 to 1.0 mV/s).

-

Number of Cycles: Typically 1-3 cycles are sufficient to determine the stability window.

-

-

Run the cyclic voltammetry scan and record the current response as a function of the applied potential. The onset of a significant increase in anodic or cathodic current indicates the oxidation and reduction limits of the electrolyte, respectively.

b) Galvanostatic Cycling

Objective: To evaluate the cycling performance (capacity retention, coulombic efficiency) of a battery with the TTE-based electrolyte.

Apparatus:

-

Battery cycler

-

Temperature-controlled chamber

Procedure:

-

Place the assembled coin cells in the temperature-controlled chamber (e.g., at 25 °C).

-

Connect the cells to the battery cycler channels.

-

Set the cycling parameters:

-

Voltage Range: Define the charge and discharge voltage limits appropriate for the electrode chemistry (e.g., 3.0 to 4.9 V for Li/LiNi₀.₅Mn₁.₅O₄).[1]

-

C-rate: Set the desired charge and discharge current (e.g., C/10 for formation cycles, 1C for rate capability testing).

-

Number of Cycles: Define the total number of cycles for the long-term stability test (e.g., 100-500 cycles).

-

-

Initiate the cycling test and record the charge/discharge capacities and coulombic efficiency for each cycle.

Solid Electrolyte Interphase (SEI) Analysis (XPS)

Objective: To characterize the chemical composition of the SEI layer formed on the anode surface in the presence of the TTE-containing electrolyte.

Procedure:

-

Cycle a coin cell for a specific number of cycles (e.g., 10-50 cycles).

-

Carefully disassemble the cell inside an argon-filled glovebox.

-

Gently rinse the anode with a high-purity, volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt. The rinsing step is critical and should be performed consistently to avoid altering the SEI composition.

-

Allow the solvent to evaporate completely inside the glovebox.

-

Mount the anode on an XPS sample holder.

-

Transfer the sample to the XPS instrument using an air-tight transfer vessel to prevent exposure to air and moisture.

-

Acquire XPS spectra (survey and high-resolution spectra for C 1s, O 1s, F 1s, P 2p, and Li 1s).

-

Analyze the spectra to identify the chemical species present in the SEI layer. The presence of fluorinated species can be indicative of TTE decomposition products contributing to a stable SEI.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of TTE as a battery electrolyte solvent.

Caption: Workflow for the formulation of a TTE-based electrolyte in an inert atmosphere.

References

Application of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane in High-Performance Lithium-Sulfur Batteries

Application Note ID: AN-LS-TTEP-001

Introduction

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical specific capacity and the natural abundance of sulfur. However, their practical application has been hindered by several challenges, most notably the "polysulfide shuttle" effect. This phenomenon involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to the lithium anode, leading to active material loss, low coulombic efficiency, and rapid capacity degradation.

The use of fluorinated ether-based electrolytes has emerged as a promising strategy to mitigate these issues. 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane, a partially fluorinated ether, has shown significant potential as a co-solvent in Li-S battery electrolytes. Its unique molecular structure, with electron-withdrawing fluorine atoms, reduces the solvating power of the ether oxygen atoms. This "weakly solvating" nature is key to suppressing the polysulfide shuttle effect, thereby enhancing the overall performance and lifespan of Li-S batteries.

This application note provides a comprehensive overview of the use of this compound in Li-S batteries, including detailed experimental protocols, performance data, and the underlying mechanism of action.

Mechanism of Action

The primary role of this compound in Li-S battery electrolytes is to suppress the polysulfide shuttle effect. This is achieved through a multi-faceted approach:

-

Reduced Polysulfide Solubility: The highly fluorinated structure of the molecule lowers the donor number of the electrolyte, thereby decreasing its ability to dissolve polar LiPS species. This keeps the active sulfur species confined within the cathode, preventing their detrimental migration to the anode.

-

Formation of a Stable Solid Electrolyte Interphase (SEI): this compound participates in the formation of a stable and robust SEI layer on the lithium anode. This protective film is crucial for preventing parasitic reactions between the polysulfides and the lithium metal, further inhibiting the shuttle effect and improving the coulombic efficiency.

-

Enhanced Thermal and Electrochemical Stability: The presence of strong carbon-fluorine bonds imparts high thermal and electrochemical stability to the electrolyte, enabling safe and reliable battery operation over a wide temperature range.

The following diagram illustrates the proposed mechanism by which this compound mitigates the polysulfide shuttle effect.

Mechanism of polysulfide shuttle suppression.

Experimental Protocols

This section details the procedures for electrolyte preparation, cell assembly, and electrochemical characterization for evaluating the performance of this compound in Li-S batteries.

Electrolyte Preparation

A localized medium concentration electrolyte (LMCE) formulation has shown promising results.

Materials:

-

This compound (BTFP, ≥99% purity)

-

Tris(2,2,2-trifluoroethyl)phosphate (TFEP, ≥99.8% purity)

-

Lithium bis(trifluoromethane)sulfonimide (LiTFSI, battery grade)

-

4 Å molecular sieves

Procedure:

-

Dry the this compound and Tris(2,2,2-trifluoroethyl)phosphate solvents over 4 Å molecular sieves for at least 24 hours in an argon-filled glovebox to remove any residual moisture.

-

In the glovebox, prepare a 1:1 volumetric mixture of the dried this compound and Tris(2,2,2-trifluoroethyl)phosphate.

-

Dissolve LiTFSI in the solvent mixture to achieve a final concentration of 0.7 M. Stir the solution at room temperature until the salt is completely dissolved.

Li-S Coin Cell Assembly

Materials:

-

Sulfur/carbon composite cathode

-

Lithium metal foil anode

-

Celgard separator

-

Prepared 0.7 M LiTFSI in BTFP/TFEP (1:1, v/v) electrolyte

-

CR2032 coin cell components (casings, spacers, springs)

Procedure:

-

Prepare the sulfur/carbon composite cathode by casting a slurry of the active material, conductive carbon, and binder onto an aluminum current collector, followed by drying and calendering.

-

Punch out circular electrodes of the desired size from the cathode sheet and lithium metal foil.

-

Assemble the CR2032 coin cells in an argon-filled glovebox in the following order: negative casing, lithium anode, separator, sulfur cathode, spacer, spring, and positive casing.

-

Add a sufficient amount of the prepared electrolyte to the separator to ensure complete wetting of the electrodes.

-

Crimp the coin cells to ensure proper sealing.

Electrochemical Measurements

a. Galvanostatic Cycling:

-

Cycle the assembled Li-S coin cells at various C-rates (e.g., C/10, C/5, C/2, 1C, where 1C = 1675 mA g⁻¹) within a voltage window of 1.7 V to 2.8 V.

-

Record the specific capacity, coulombic efficiency, and cycling stability over an extended number of cycles (e.g., 100-1000 cycles).

b. Cyclic Voltammetry (CV):

-

Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the operating voltage range to investigate the redox reactions of the sulfur cathode.

c. Electrochemical Impedance Spectroscopy (EIS):

-

Conduct EIS measurements at different states of charge/discharge to analyze the charge transfer resistance and the evolution of the SEI layer.

The following diagram outlines the general experimental workflow.

Experimental workflow for evaluation.

Performance Data

The use of this compound as a co-solvent in Li-S battery electrolytes has demonstrated significant improvements in electrochemical performance. The following tables summarize the key performance metrics from various studies.

Table 1: Cycling Stability of Li-S Batteries with this compound-based Electrolytes

| Electrolyte System | Cycle Number | Capacity Retention | Coulombic Efficiency | Reference |

| FDE/DME/DOL with LAGP solid ceramic | 1200 | 73% | Not Reported | [1] |

| 0.7 M LiTFSI in TFEP/BTFP (1:1 v/v) | 150 (at 100°C) | 85% | Not Reported | [2] |

| 0.7 M LiTFSI in TFEP/BTFP (1:1 v/v) | Not specified (at -20°C) | 83% | Not Reported | [2] |

FDE: this compound; DME: Dimethoxyethane; DOL: 1,3-Dioxolane; LAGP: Li₁₊ₓAlₓGe₂₋ₓ(PO₄)₃; TFEP: Tris(2,2,2-trifluoroethyl)phosphate; BTFP: this compound.

Table 2: Physical Properties of Fluoroether-Based Electrolytes (Comparative)

| Electrolyte System | Ionic Conductivity (mS/cm) | Viscosity (cP) | Reference |

| 1 M LiTFSI in DOL/DME (1/1, v/v) | ~5.0 - 10.0 | ~1.5 - 2.5 | General Literature |

| 1 M LiTFSI in DOL/TTE (1/1, v/v) | ~1.0 - 3.0 | ~3.0 - 5.0 | [3] (Computational) |

| 0.7 M LiTFSI in TFEP/BTFP (1:1, v/v) | Data not available | Data not available | - |

Conclusion

This compound is a highly effective co-solvent for Li-S battery electrolytes. Its ability to suppress the polysulfide shuttle effect through reduced polysulfide solubility and the formation of a stable SEI layer leads to significant improvements in cycling stability and coulombic efficiency. The enhanced thermal stability of electrolytes containing this fluoroether also enables the operation of Li-S batteries over a wide temperature range. While further research is needed to optimize the electrolyte formulation and fully characterize its physical properties, this compound represents a significant advancement in the development of high-performance, long-lasting lithium-sulfur batteries.

References

Application Notes and Protocols for Fluorinated Ether Electrolytes in High-Voltage Lithium-Ion Batteries

Disclaimer: Extensive research did not yield specific experimental data for "1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane" in high-voltage lithium-ion battery applications. However, a closely related isomer, 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) , has been well-documented in the literature for this purpose. The following application notes and protocols are based on the reported performance and methodologies for TTE, which serves as a representative example of this class of fluorinated ether electrolyte additives.

Application Notes: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) as a High-Voltage Electrolyte Co-Solvent

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) is a promising fluorinated ether co-solvent for electrolytes in high-voltage lithium-ion batteries. Its primary function is to enhance the electrochemical stability of the electrolyte, particularly at high operating voltages, which is a critical requirement for next-generation high-energy-density cathodes such as LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) and LiNi₀.₅Mn₁.₅O₄ (LNMO).

The key advantages of using TTE as a co-solvent include:

-

High Oxidative Stability: TTE-containing electrolytes exhibit a wide electrochemical stability window, with oxidative stability reported to be as high as 5.5 V versus Li/Li⁺.[1][2] This allows for the stable cycling of high-voltage cathodes without significant electrolyte decomposition.

-

Improved Cycling Performance: The use of TTE can lead to enhanced capacity retention and coulombic efficiency during prolonged cycling. For instance, pouch cells with TTE-containing electrolytes have demonstrated a capacity retention of 96.8% after 300 cycles.

-

Enhanced Safety: The non-flammable nature of fluorinated ethers like TTE can contribute to improving the overall safety of lithium-ion batteries by reducing the flammability of the electrolyte.

-

Good Wettability: TTE-based electrolytes have shown excellent wettability with polyolefin separators, which is crucial for ensuring uniform ionic conduction and overall cell performance.[3]

Mechanism of Action

The high oxidative stability of TTE is attributed to the strong electron-withdrawing effect of the fluorine atoms, which lowers the highest occupied molecular orbital (HOMO) energy level of the ether molecule. This makes it less susceptible to oxidation at the cathode surface during high-voltage charging. Furthermore, TTE can participate in the formation of a stable and robust cathode-electrolyte interphase (CEI) layer. This protective layer helps to suppress side reactions between the electrolyte and the highly reactive charged cathode material, thereby minimizing capacity fade and improving the overall lifespan of the battery.

Quantitative Data Summary

The following tables summarize the key physicochemical and electrochemical properties of a TTE-containing electrolyte compared to a baseline electrolyte.

Table 1: Physicochemical Properties of Electrolytes

| Property | Baseline Electrolyte (1M LiPF₆ in EC/DEC) | TTE-Containing Electrolyte (1M LiPF₆ in FEC/TTE) | Reference |

| Ionic Conductivity (mS/cm) | 11.56 | 6.50 | [2] |

| Viscosity (mPa·s) | Not specified | Higher than baseline | [2] |

| Oxidative Stability (V vs. Li/Li⁺) | ~4.5 | up to 5.5 | [1][3] |

Table 2: Electrochemical Performance of Li/LiNi₀.₅Mn₁.₅O₄ Half-Cells

| Parameter | Baseline Electrolyte | TTE-Containing Electrolyte | Cycling Conditions | Reference |

| Initial Discharge Capacity (mAh/g) | ~134 | ~135 | 0.1C, 3.0-4.9 V | [1] |

| Capacity Retention after 130 cycles | 94.8% | >98% | 0.1C, 3.0-4.9 V | [4] |

| Coulombic Efficiency (1st cycle) | ~85% | ~88% | 0.1C, 3.0-4.9 V | [1] |

Experimental Protocols

Protocol 1: Electrolyte Preparation

This protocol describes the preparation of a 1 M LiPF₆ electrolyte with a fluoroethylene carbonate (FEC) and TTE co-solvent system.

Materials:

-

Lithium hexafluorophosphate (LiPF₆, battery grade, >99.9%)

-

Fluoroethylene carbonate (FEC, battery grade, >99.9%)

-

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE, battery grade, >99.9%)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

-

Transfer the required amounts of FEC and TTE solvents into a clean, dry beaker inside the argon-filled glovebox. The volumetric ratio of FEC to TTE can be varied, for example, 1:1.

-

Slowly add the calculated amount of LiPF₆ salt to the solvent mixture while stirring with a magnetic stirrer. For a 1 M solution, this corresponds to adding 1.519 g of LiPF₆ per 10 mL of the solvent mixture.

-

Continue stirring until the LiPF₆ is completely dissolved and the solution is clear and homogeneous.

-

Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly and Electrochemical Testing

This protocol outlines the assembly of a 2032-type coin cell and the subsequent electrochemical testing procedures.

Materials and Equipment:

-

Cathode: e.g., LiNi₀.₅Mn₁.₅O₄ coated on aluminum foil

-

Anode: Lithium metal foil

-

Separator: Polypropylene (PP) membrane (e.g., Celgard 2400)

-

Prepared TTE-containing electrolyte

-

2032-type coin cell components (casings, spacers, springs)

-

Crimping machine

-

Battery cycler/electrochemical workstation

Procedure:

-

Electrode and Separator Preparation:

-

Punch circular electrodes from the cathode sheet (e.g., 12 mm diameter).

-

Punch circular lithium metal anodes (e.g., 15 mm diameter).

-

Punch circular separators (e.g., 19 mm diameter).

-

Dry all components under vacuum at an appropriate temperature (e.g., 120°C for the cathode, room temperature for the separator) for at least 12 hours before transferring them into the glovebox.

-

-

Coin Cell Assembly (inside the glovebox):

-

Place the cathode at the center of the bottom coin cell case.

-

Add a few drops of the TTE-containing electrolyte to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte to wet the separator.

-

Place the lithium metal anode on top of the separator.

-

Add a spacer and a spring on top of the anode.

-

Carefully place the top coin cell case.

-

Crimp the coin cell using a crimping machine to ensure proper sealing.

-

-

Electrochemical Testing:

-

Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting.

-

Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage range (e.g., 3.0-5.0 V vs. Li/Li⁺) to investigate the electrochemical reactions.

-

Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., 0.1C, 0.5C, 1C) within the specified voltage window (e.g., 3.0-4.9 V). Record the charge/discharge capacities, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 or more).

-

Rate Capability Test: Cycle the cells at progressively increasing C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, 5C) for a set number of cycles at each rate to evaluate the high-power performance.

-

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. Physicochemical and Electrochemical Properties of 1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether as a Co-Solvent for High-Voltage Lithium-Ion Electrolytes - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 4. scispace.com [scispace.com]

Application Notes and Protocols for Formulating Electrolytes with 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

Disclaimer: Publicly available research and detailed experimental data specifically on the electrochemical performance of "1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane" (CAS: 138845-14-4) in electrolytes are limited. Much of the available literature focuses on a structurally similar fluorinated ether, "1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether" (TTE, CAS: 16627-68-2). Therefore, this document provides the available information on "this compound" and uses data from the more extensively studied TTE to illustrate the potential applications and performance benefits of this class of compounds in electrolyte formulations. Researchers should consider this when developing their own experimental plans.

Introduction to this compound in Electrolytes

"this compound" is a fluorinated ether with potential applications as a co-solvent or additive in non-aqueous electrolytes for advanced energy storage devices, particularly lithium-ion batteries. The presence of multiple fluorine atoms in its structure is expected to impart desirable properties such as high oxidative stability, non-flammability, and the ability to form a stable solid-electrolyte interphase (SEI) on electrode surfaces. These characteristics are critical for developing safer, high-voltage, and long-lasting batteries.

The primary roles of fluorinated ethers like "this compound" in an electrolyte formulation can include:

-

Improving Safety: The high flash point and non-flammable nature of fluorinated ethers can significantly reduce the risk of thermal runaway in batteries.

-

Enhancing Electrochemical Stability: The strong electron-withdrawing effect of fluorine atoms leads to high oxidative stability, making these compounds suitable for use with high-voltage cathodes.

-

Promoting Stable SEI Formation: The decomposition products of fluorinated ethers can contribute to the formation of a robust and ionically conductive SEI layer on the anode, which is crucial for long cycle life.

Physicochemical Properties

A comparison of the known physicochemical properties of "this compound" and the more widely studied "1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether" (TTE) is presented below.

| Property | This compound | 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) |

| CAS Number | 138845-14-4[1] | 16627-68-2[2] |

| Molecular Formula | C₇H₈F₈O₂[3] | C₅H₄F₈O[4] |

| Molecular Weight | 276.12 g/mol [3][5] | 232.07 g/mol [4] |

| Boiling Point | 162 °C[5] | 92 °C[2][4] |

| Density | 1.4273 g/cm³[5] | 1.533 g/mL[4] |

| Flash Point | 69 °C[5] | 27.5 °C[4] |

Application Notes: Leveraging Fluorinated Ethers in High-Performance Electrolytes

Based on studies of the analogous compound TTE, "this compound" can be explored as a co-solvent in electrolyte formulations to achieve the following:

-

High-Voltage Electrolytes: The high oxidative stability of fluorinated ethers, potentially up to 5.5 V vs. Li/Li⁺ for TTE-containing electrolytes, makes them excellent candidates for use with next-generation high-voltage cathode materials.[5][6] This allows for an increase in the energy density of lithium-ion batteries.

-

Improved Safety Characteristics: The incorporation of fluorinated ethers can lead to non-flammable or flame-retardant electrolytes, significantly enhancing the safety of battery systems under abuse conditions such as overheating or short-circuiting.

-

Enhanced Cycling Performance: By contributing to the formation of a stable and protective SEI layer, these co-solvents can suppress side reactions between the electrolyte and the electrodes, leading to improved capacity retention and longer cycle life.

Experimental Protocols

The following are generalized protocols for the preparation and electrochemical testing of electrolytes containing "this compound". These protocols are based on common practices in the field and should be adapted to specific research needs.

4.1. Electrolyte Preparation

Objective: To prepare a non-aqueous electrolyte containing "this compound" as a co-solvent.

Materials:

-

Lithium hexafluorophosphate (LiPF₆) or other suitable lithium salt

-

Ethylene carbonate (EC)

-

Dimethyl carbonate (DMC) or Ethyl methyl carbonate (EMC)

-

This compound

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

All solvents should be of battery-grade purity and dried over molecular sieves to reduce water content to < 20 ppm.

-

Inside the argon-filled glovebox, prepare the desired solvent mixture. For example, to prepare a baseline electrolyte of 1 M LiPF₆ in EC/DMC (1:1 v/v), measure equal volumes of EC and DMC into a volumetric flask.

-

To prepare an electrolyte with "this compound", create a ternary solvent mixture. For instance, a mixture of EC/DMC/1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane in a 3:6:1 volume ratio.

-

Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring until it is completely dissolved. The amount of salt should be calculated to achieve the desired molar concentration (e.g., 1 M).

-

Continue stirring the solution for several hours to ensure homogeneity.

-

Store the prepared electrolyte in a tightly sealed container inside the glovebox.

4.2. Electrochemical Characterization

Objective: To evaluate the electrochemical properties of the prepared electrolyte.

Equipment:

-

Electrochemical workstation (potentiostat/galvanostat)

-

Coin cells (e.g., CR2032)

-

Lithium metal foil (anode)

-

High-voltage cathode material (e.g., LiNi₀.₅Mn₁.₅O₄)

-

Separator (e.g., Celgard 2325)

-

Conductivity meter

-

Viscometer

4.2.1. Ionic Conductivity Measurement

-

Measure the ionic conductivity of the electrolyte at various temperatures using a conductivity meter with a suitable probe.

-

Record the values and plot conductivity as a function of temperature.

4.2.2. Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)

-

Assemble a coin cell with a lithium metal counter and reference electrode and a stainless steel or platinum working electrode.

-

Perform LSV by scanning the potential from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).

-

The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte.

4.2.3. Battery Cycling Performance

-

Assemble coin cells using the desired anode (e.g., graphite) and cathode (e.g., LiNi₀.₅Mn₁.₅O₄) materials with the prepared electrolyte.

-

Perform galvanostatic charge-discharge cycling at a specific C-rate (e.g., C/10 for formation cycles, C/2 for subsequent cycling) within the appropriate voltage window for the electrode materials.

-

Record the discharge capacity and coulombic efficiency for each cycle.

-

Plot the capacity retention and coulombic efficiency as a function of cycle number to evaluate the long-term cycling stability.

Visualizations

Caption: Experimental workflow for electrolyte preparation and characterization.

Caption: Role of fluorinated ether in stable SEI formation.

References

- 1. This compound | 138845-14-4 [chemicalbook.com]

- 2. Battery grade 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE) [sigmaaldrich.com]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 138845-14-4 | Benchchem [benchchem.com]

Application Notes and Protocols for 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane as an Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane, also referred to as BTFP or FDE (CAS 138845-14-4), is a fluorinated ether that has emerged as a promising co-solvent or additive in advanced lithium-ion and lithium-sulfur battery electrolytes. Its unique molecular structure, featuring a propane backbone with two tetrafluoroethoxy groups, imparts desirable properties to the electrolyte. The electron-withdrawing fluorine atoms near the ether oxygens reduce the molecule's ability to solvate lithium ions, which can be advantageous in certain electrochemical systems. This property, combined with a high boiling point and enhanced safety characteristics, makes BTFP a compelling candidate for developing high-performance and durable batteries, particularly for operation under extreme temperature conditions.

These application notes provide a summary of the key performance data and detailed experimental protocols for utilizing this compound in lithium-sulfur (Li-S) battery electrolytes, based on recent scientific literature.

Data Presentation

The following tables summarize the electrochemical performance of lithium-sulfur batteries utilizing this compound (BTFP) as a co-solvent in a localized medium concentration electrolyte (LMCE). The data is extracted from studies on Li-SPAN (sulfurized polyacrylonitrile) cells.

Table 1: Cycling Performance of Li-SPAN Cells with BTFP-Containing Electrolyte at 100 °C

| Electrolyte Composition | Cycle Number | Discharge Capacity (mAh g⁻¹) | Capacity Retention (%) | Coulombic Efficiency (%) |

| 0.7 M LiTFSI in TFEP/BTFP (1:1 v/v) | 1 | ~650 | 100 | >99 |

| 30 | ~570 | ~88 | >99 | |

| 100 | ~520 | ~80 | >99 | |

| 150 | ~552.5 | 85 | >99 |

Data extracted from Guo et al., 2024.[1]

Table 2: Cycling Performance of Li-SPAN Cells with BTFP-Containing Electrolyte at -20 °C

| Electrolyte Composition | Cycle Number | Discharge Capacity (mAh g⁻¹) | Capacity Retention (%) | Coulombic Efficiency (%) |

| 0.7 M LiTFSI in TFEP/BTFP (1:1 v/v) | Initial | ~450 | 100 | ~100 |

| 150 | ~373.5 | 83 | ~100 |

Data extracted from Guo et al., 2024.[1]

Table 3: Long-Term Storage Performance of Li-SPAN Cells at 100 °C

| Electrolyte Composition | Storage Duration (days) | State of Charge | Capacity Retention (%) |

| 0.7 M LiTFSI in TFEP/BTFP (1:1 v/v) | 60 | Fully Discharged | ~90 |

Data extracted from Guo et al., 2024.[2]

Table 4: Performance of Semi-Solid-State Li-S Battery with FDE-Containing Electrolyte

| Electrolyte Composition | Cycle Number | Capacity Retention (%) |

| FDE/DME/DOL mixture with LAGP solid ceramic | 1200 | 73 |

Data from Qian et al., as cited in multiple sources.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as an electrolyte additive.

Protocol 1: Preparation of Localized Medium Concentration Electrolyte (LMCE)

This protocol describes the preparation of a 0.7 M LiTFSI electrolyte in a mixture of Tris(2,2,2-trifluoroethyl)phosphate (TFEP) and this compound (BTFP).

Materials:

-

Lithium bis(trifluoromethane)sulfonimide (LiTFSI), battery grade

-

Tris(2,2,2-trifluoroethyl)phosphate (TFEP), anhydrous (99.8%)

-

This compound (BTFP), anhydrous (99%)

-

4 Å molecular sieves

-

Argon-filled glovebox (<0.1 ppm O₂, <0.1 ppm H₂O)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Dry all solvents (TFEP and BTFP) over 4 Å molecular sieves for at least 24 hours before use.[4]

-

Inside the argon-filled glovebox, prepare a 1:1 volumetric mixture of TFEP and BTFP.

-

Dissolve the required amount of LiTFSI in the TFEP/BTFP solvent mixture to achieve a final concentration of 0.7 M.[1]

-

Stir the solution on a magnetic stirrer until the LiTFSI is completely dissolved.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Assembly of Li-SPAN Coin Cells (CR2032)

This protocol details the assembly of coin cells for electrochemical testing of the BTFP-containing electrolyte.

Materials:

-

Sulfurized polyacrylonitrile (SPAN) cathode material

-

Lithium metal foil (anode)

-

Glass fiber separator

-

CR2032 coin cell components (casings, spacers, springs)

-

0.7 M LiTFSI in TFEP/BTFP (1:1 v/v) electrolyte

-

Argon-filled glovebox

-

Coin cell crimper

Procedure:

-

Prepare the SPAN cathode by mixing elemental sulfur and polyacrylonitrile at a weight ratio of 4:1.[4]

-

Heat the mixture at 450 °C for 6 hours in an argon-flowing tube furnace.[4]

-

Allow the resulting pristine SPAN powder to cool to room temperature.[4]

-

Inside the argon-filled glovebox, punch out circular electrodes from the prepared SPAN cathode material and lithium metal foil.

-

Place the SPAN cathode at the bottom of the coin cell casing.

-

Add a few drops of the 0.7 M LiTFSI in TFEP/BTFP electrolyte to wet the cathode.

-

Place a glass fiber separator on top of the wetted cathode.

-

Add a few more drops of the electrolyte to the separator.

-

Place the lithium metal anode on top of the separator.

-

Add a spacer and a spring.

-

Carefully place the top casing and crimp the coin cell using a coin cell crimper to ensure a proper seal.

Protocol 3: Galvanostatic Cycling of Li-SPAN Coin Cells

This protocol outlines the procedure for evaluating the cycling performance of the assembled coin cells.

Equipment:

-

Battery test system (e.g., Neware)

-

Thermal chamber (for temperature-controlled tests)

Procedure:

-

For low-temperature testing, first activate the cells at 20 °C by cycling them for 5 cycles at a C-rate of 0.2C (where 1C = 600 mA g⁻¹ based on the mass of SPAN).

-

After activation, place the cells in a thermal chamber set to the desired low temperature (e.g., -20 °C) and allow them to stabilize for at least 4 hours.

-

For high-temperature testing, place the cells directly into a thermal chamber set to the desired high temperature (e.g., 100 °C) and allow them to rest for 4 hours before cycling.[4]

-

Conduct galvanostatic charge/discharge cycling within a fixed voltage range of 1.0–3.0 V vs. Li⁺/Li.[4]

-

Perform cycling at a desired C-rate, for example, 0.5C.

-

Record the discharge capacity, charge capacity, and coulombic efficiency for each cycle.

-

Capacity retention is calculated as (discharge capacity at cycle n / initial discharge capacity) * 100%.

Visualizations

Experimental Workflow for Evaluating BTFP-Containing Electrolytes

Caption: Workflow for the preparation and evaluation of BTFP-based electrolytes.

Proposed Mechanism of BTFP in Li-S Electrolytes

Caption: Role of BTFP in promoting a stable SEI and reducing polysulfide dissolution.

References

Application Notes and Protocols: Suppressing Polysulfide Shuttle with 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane as an electrolyte additive or co-solvent to suppress the polysulfide shuttle effect in Lithium-Sulfur (Li-S) batteries. The information is compiled from various scientific sources to guide researchers in the practical application of this fluorinated ether for enhancing Li-S battery performance.

Introduction

The Lithium-Sulfur (Li-S) battery is a promising next-generation energy storage system due to its high theoretical energy density. However, its practical application is hindered by the "polysulfide shuttle" phenomenon, where soluble lithium polysulfide intermediates (LiPS) migrate to the lithium anode, leading to active material loss and rapid capacity fading. The use of fluorinated ethers, such as this compound, in the electrolyte has emerged as a promising strategy to mitigate this issue.

Mechanism of Action:

This compound, a hydrofluoroether (HFE), helps to suppress the polysulfide shuttle effect through several mechanisms:

-

Reduced Polysulfide Solubility: The low polarity of the fluorinated ether reduces the solubility of polar lithium polysulfides in the electrolyte, physically limiting their migration.

-

Stable Solid Electrolyte Interphase (SEI): Fluorinated ethers can participate in the formation of a stable and robust SEI layer on the lithium anode. This protective layer prevents direct contact between the dissolved polysulfides and the lithium metal, thus inhibiting the shuttle reaction.

-

Micelle-like Solvation: Some studies propose that these HFEs, with their polar ether "heads" and non-polar fluorinated "tails," can form micelle-like structures around lithium ions. This specialized solvation shell is thought to further reduce the electrolyte's ability to dissolve polysulfides.[1][2]

Synthesis Protocol for this compound

A general method for the synthesis of this compound is the Williamson ether synthesis.[3]

Reaction:

2 HCF₂CF₂OH + Br-CH₂CH₂CH₂-Br + 2 NaH → HCF₂CF₂O-CH₂CH₂CH₂-OCF₂CF₂H + 2 NaBr + 2 H₂

Materials:

-

1,1,2,2-Tetrafluoroethanol

-

1,3-Dibromopropane (or 1,3-Dichloropropane)

-

Sodium hydride (NaH)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., argon or nitrogen), dissolve 1,1,2,2-tetrafluoroethanol in the anhydrous solvent.

-

Slowly add sodium hydride to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the alcohol and form the sodium tetrafluoroethoxide. Hydrogen gas will be evolved.

-

Nucleophilic Substitution: Once the alkoxide formation is complete, slowly add 1,3-dibromopropane to the reaction mixture.

-

The reaction mixture is then typically heated to allow the nucleophilic substitution to proceed to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess sodium hydride is quenched. The product is then extracted and purified, typically by distillation, to obtain this compound.

Application Protocol: Li-S Battery Fabrication and Testing

This protocol outlines the steps for fabricating and testing a Li-S coin cell using an electrolyte containing this compound.

Sulfur Cathode Preparation

Materials:

-

Sulfur powder

-

Conductive carbon (e.g., Super P, Ketjenblack)

-

Binder (e.g., Polyvinylidene fluoride - PVDF)

-

Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

-

Aluminum foil (current collector)

Procedure:

-

Slurry Preparation: Mix sulfur powder, conductive carbon, and PVDF binder in a typical weight ratio of 70:20:10 in NMP solvent.

-

Stir the mixture until a homogeneous slurry is formed.

-

Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade.

-